Sgc-CK2-1 vs. CX-4945: 55% vs. 15% CK2-Dependent Phosphosites in Cellular Phosphoproteomics
In a direct head-to-head comparison using quantitative triple SILAC phosphoproteomics in U2OS osteosarcoma cells, Sgc-CK2-1 demonstrates substantially higher on-target selectivity than CX-4945. Treatment with Sgc-CK2-1 resulted in >55% of significantly downregulated phosphosites being CSNK2A1-dependent at both 4 and 24 hours, compared to only 15% (4 h) and 5% (24 h) for CX-4945 treatment [1].
| Evidence Dimension | Percentage of downregulated phosphosites confirmed as CSNK2A1-dependent |
|---|---|
| Target Compound Data | >55% at both 4 h and 24 h |
| Comparator Or Baseline | CX-4945: 15% at 4 h; 5% at 24 h |
| Quantified Difference | Sgc-CK2-1 shows 3.7-fold (4 h) to 11-fold (24 h) higher proportion of CK2-dependent phosphosite regulation |
| Conditions | U2OS osteosarcoma cells expressing WT CSNK2A1 or inhibitor-resistant TM; triple SILAC phosphoproteomics |
Why This Matters
This large differential in on-target specificity directly impacts data quality; CX-4945's off-target effects confound interpretation, whereas Sgc-CK2-1 enables confident attribution of phenotypes to CK2 inhibition.
- [1] Boldyreff B, et al. Comparison of CX-4945 and SGC-CK2-1 as inhibitors of CSNK2 using quantitative phosphoproteomics: triple SILAC in combination with inhibitor-resistant CSNK2. Curr Res Chem Biol. 2023;3:100041. doi:10.1016/j.crchbi.2023.100041 View Source
